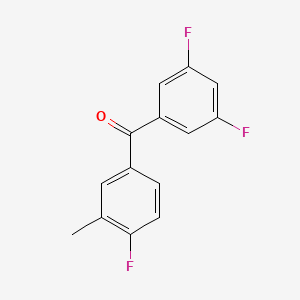

3,4',5-Trifluoro-3'-methylbenzophenone

Description

3,4',5-Trifluoro-3'-methylbenzophenone is a fluorinated benzophenone derivative characterized by three fluorine atoms at positions 3, 4', and 5 on the aromatic rings and a methyl group at position 3'. Benzophenones are aromatic ketones widely studied for their structural versatility, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(3,5-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVZWKOYKKGNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195008 | |

| Record name | Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-82-1 | |

| Record name | Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’,5-Trifluoro-3’-methylbenzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-fluoro-3-methylphenylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is then refluxed, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 3,4’,5-Trifluoro-3’-methylbenzophenone may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Trifluoro-3’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of trifluoromethylbenzoic acid.

Reduction: Formation of 3,4’,5-Trifluoro-3’-methylbenzyl alcohol.

Substitution: Formation of various substituted benzophenones depending on the substituent introduced.

Scientific Research Applications

Chemistry

Building Block for Synthesis

3,4',5-Trifluoro-3'-methylbenzophenone serves as an essential intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group allows for unique reactivity patterns that can be exploited in various chemical reactions.

Reactions Involving the Compound

The compound undergoes several types of reactions:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Can produce alcohols or hydrocarbons.

- Substitution Reactions : Involves replacing functional groups with others.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, Ketones | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols, Hydrocarbons | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Various substituted products | Halogens, Nucleophiles |

Biology

Enzyme Interactions

Research indicates that 3,4',5-Trifluoro-3'-methylbenzophenone interacts with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity toward biological targets.

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung) | 1.48 |

| MCF-7 (Breast) | 2.19 |

These results suggest that 3,4',5-Trifluoro-3'-methylbenzophenone may be a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to increased membrane permeability due to the trifluoromethyl group.

Medical Applications

Therapeutic Potential

Preliminary studies indicate potential therapeutic properties for 3,4',5-Trifluoro-3'-methylbenzophenone, particularly in anti-inflammatory and anticancer treatments. The unique properties of the trifluoromethyl group may enhance its effectiveness compared to non-fluorinated analogs.

Case Study: Anticancer Efficacy

In a study assessing the antiproliferative effects of this compound on A549 and MCF-7 cell lines, it was found that derivatives with the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The most potent derivative showed an IC₅₀ comparable to established chemotherapeutic agents.

Industrial Applications

Production of Polymers and Dyes

In industrial settings, 3,4',5-Trifluoro-3'-methylbenzophenone is utilized in the production of specialty chemicals such as polymers and dyes. Its unique chemical structure allows for modifications that enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of 3,4’,5-Trifluoro-3’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural and Substituent Analysis

Key Compounds for Comparison :

2,2',3,5'-Tetrahydroxy-3'-methylbenzophenone (227) and 2,2',5'-Trihydroxy-3-methoxy-3'-methylbenzophenone (228) Substituents: Hydroxyl (-OH) and methoxy (-OCH₃) groups. Impact: Polar functional groups increase hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic trifluoro-methyl motif in the target compound.

3:3':5-Trinitro-A-methylbenzophenone Substituents: Nitro (-NO₂) groups. Impact: Strong electron-withdrawing nitro groups enhance reactivity and polarity but reduce metabolic stability compared to fluorine.

3-Bromo-3'-fluoro-5'-methylbenzophenone Substituents: Bromine (Br) at position 3, fluorine (F) at 3', and methyl at 5'.

3-Chloro-3',5'-difluorobenzophenone Substituents: Chlorine (Cl) at position 3 and fluorine at 3',5'. Impact: Chlorine’s intermediate electronegativity between F and Br balances electronic effects, influencing solubility and reactivity.

2-Chloro-3'-methylbenzophenone Substituents: Chlorine at position 2 and methyl at 3'. Impact: Substitution pattern affects steric interactions; ortho-chloro groups may hinder rotational freedom compared to meta/para positions.

Physicochemical Properties

Biological Activity

3,4',5-Trifluoro-3'-methylbenzophenone (TFMB) is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFMB, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

TFMB is characterized by the presence of three fluorine atoms and a methyl group attached to the benzophenone structure. This configuration enhances its electron-withdrawing capabilities, which in turn affects its reactivity and interaction with biological macromolecules.

The biological activity of TFMB can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, potentially leading to inhibition or modulation of various biological pathways. Notably, fluorinated compounds often exhibit altered metabolic profiles compared to their non-fluorinated counterparts, which can enhance their therapeutic efficacy .

Anticancer Properties

Research indicates that TFMB exhibits significant anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. For instance, TFMB has been evaluated for its antiproliferative effects against lung cancer cell lines A549 and NCI-H23, with IC50 values indicating effective growth inhibition . This suggests that TFMB could serve as a lead compound in the development of new anticancer agents.

Antimicrobial Activity

TFMB has also been investigated for its antimicrobial properties. The presence of fluorine atoms is known to enhance the lipophilicity and permeability of compounds, which can improve their ability to penetrate bacterial membranes. Studies have shown that fluorinated compounds often display increased activity against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Activity

In a study evaluating various benzophenone derivatives, TFMB was found to significantly inhibit cell growth in A549 cells with an IC50 value comparable to established chemotherapeutic agents. The study employed the MTT assay to assess cell viability and demonstrated that TFMB induces apoptosis in cancer cells through caspase activation pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of TFMB against common pathogens such as E. coli and S. aureus. The results indicated that TFMB exhibited bacteriostatic effects at concentrations lower than those required for non-fluorinated analogs, highlighting the enhanced potency attributed to the trifluoromethyl group .

Comparative Analysis

To better understand the significance of TFMB’s structure, a comparison with similar compounds was conducted:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 3,4',5-Trifluoro-3'-methylbenzophenone | 2.52 | Anticancer (A549) |

| 3-(2,4,5-Trifluorobenzoyl)thiophene | 1.48 | Anticancer (A549) |

| 5-Fluorouracil | 1.50 | Anticancer |

The data suggests that TFMB possesses comparable potency to established anticancer agents while also demonstrating unique properties due to its trifluoromethyl substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.